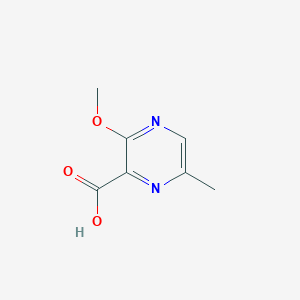
3-Methoxy-6-methylpyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-6-methylpyrazine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is characterized by a pyrazine ring substituted with a methoxy group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-methylpyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of Substituents: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-6-methylpyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Oxidation Products: Higher oxidation state pyrazine derivatives.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Pyrazine derivatives with different substituents replacing the methoxy or methyl groups.
Applications De Recherche Scientifique
Chemistry: 3-Methoxy-6-methylpyrazine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound may be used in the study of biological systems, including its potential role as a ligand in biochemical assays or as a probe in molecular biology research.
Medicine: Research into the medicinal properties of this compound may explore its potential as a therapeutic agent or its role in drug development.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-Methoxy-6-methylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through its ability to form specific interactions with these targets, potentially influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-Methoxypyrazine-2-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyrazine-2-carboxylic acid: Similar structure but lacks the methoxy group at the 3-position.
Pyrazine-2-carboxylic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 3-Methoxy-6-methylpyrazine-2-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which may confer specific chemical and biological properties not observed in its analogs. These substituents can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-methoxy-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-6(12-2)5(9-4)7(10)11/h3H,1-2H3,(H,10,11) |
Clé InChI |
WSKIXIKLDCCETO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


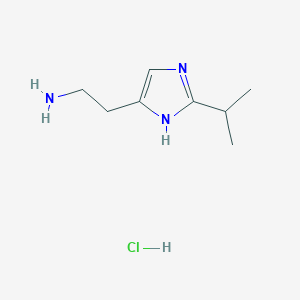
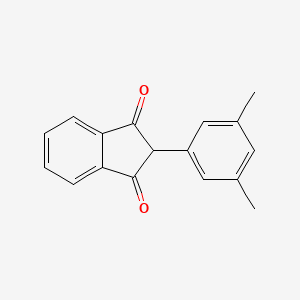
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
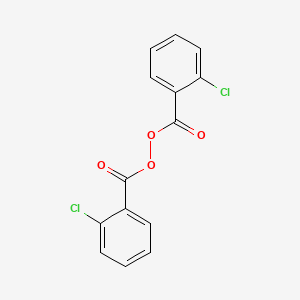
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)

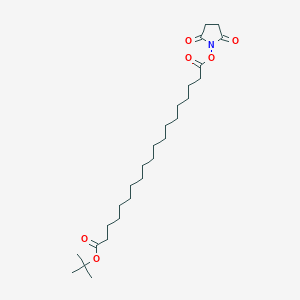

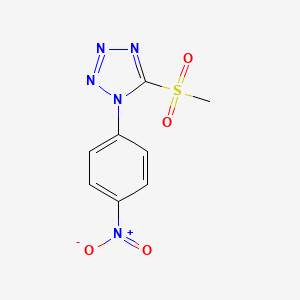
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
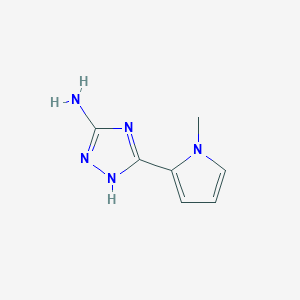

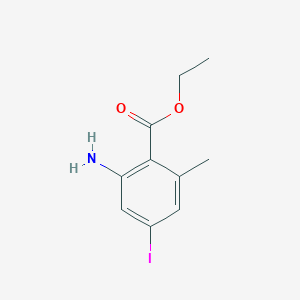
![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
